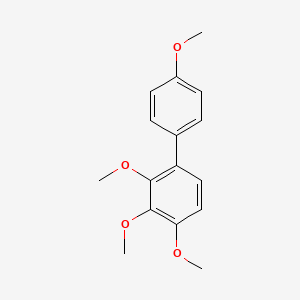
2,3,4,4'-Tetramethoxy-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,4'-Tetramethoxy-1,1'-biphenyl, also known as this compound, is a useful research compound. Its molecular formula is C16H18O4 and its molecular weight is 274.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2,3,4,4'-Tetramethoxy-1,1'-biphenyl has been investigated for its potential as a pharmaceutical agent. It has shown promise in:
- Antimicrobial Activity: Studies have indicated that this compound exhibits significant antimicrobial properties against various strains of bacteria and fungi. Its structural features may contribute to its ability to disrupt microbial cell membranes .
- Anticancer Properties: Research has suggested that biphenyl analogues can inhibit cancer cell proliferation. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cells .
Material Science
The compound is also being explored for its utility in material science:
- Polymer Synthesis: It has been utilized in the synthesis of bio-based polyimides. These polymers exhibit enhanced thermal stability and mechanical properties due to the rigid biphenyl structure .
- Optoelectronic Devices: The unique electronic properties of this compound make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material is particularly valuable in these applications .
Case Study 1: Antimicrobial Activity
A study examined the antimicrobial effectiveness of various biphenyl derivatives including this compound against common pathogens. The results indicated a notable reduction in bacterial growth at specific concentrations, highlighting its potential as a therapeutic agent .
Case Study 2: Polymer Development
Research into the use of this compound in developing bio-based polyimides demonstrated improved mechanical strength and thermal resistance compared to traditional polymers. The study concluded that incorporating this compound enhances the polymer's performance characteristics significantly .
Eigenschaften
CAS-Nummer |
6271-59-6 |
|---|---|
Molekularformel |
C16H18O4 |
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
1,2,3-trimethoxy-4-(4-methoxyphenyl)benzene |
InChI |
InChI=1S/C16H18O4/c1-17-12-7-5-11(6-8-12)13-9-10-14(18-2)16(20-4)15(13)19-3/h5-10H,1-4H3 |
InChI-Schlüssel |
TZYDMNYEWNWIMB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C(C(=C(C=C2)OC)OC)OC |
Key on ui other cas no. |
6271-59-6 |
Synonyme |
2,3,4,4'-tetramethoxy-1,1'-biphenyl 2,3,4,4'-TMBP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















